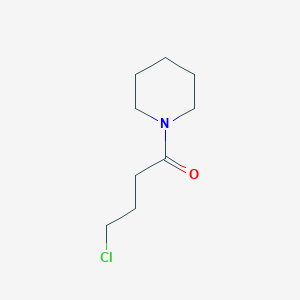
Ethyl 4-sulfamoylbenzoate
Descripción general
Descripción
Ethyl 4-sulfamoylbenzoate is a sulfonamide derivative that belongs to the class of benzoic acid derivatives. It has a molecular formula of C9H11NO4S .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .Physical And Chemical Properties Analysis
Ethyl 4-sulfamoylbenzoate has a molecular weight of 229.26 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for Ethyl 4-sulfamoylbenzoate in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Field
Application
The compound ethyl 4-hydrazinobenzoate hydrochloride, which is structurally similar to ethyl 4-sulfamoylbenzoate, has been studied for its crystal structure and non-covalent interactions .
Method
The crystal structure was determined using X-ray diffraction techniques .
Results
The study provided insights into the non-covalent interactions within the crystal structure of the compound .
Potential Anticancer Agents
Field
Application
Uridyl sulfamoylbenzoate derivatives, which are structurally related to ethyl 4-sulfamoylbenzoate, have been synthesized and evaluated as potential anticancer agents .
Method
The compounds were synthesized via a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine . Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of ribonucleotide reductase .
Results
The sulfamoyl moiety showed strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhanced binding, whereas the electron-donating methoxy group diminished binding . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .
Electro-Optical Applications
Field
Application
Ethyl 4-amino benzoate, a compound structurally similar to ethyl 4-sulfamoylbenzoate, has been studied for its potential in electro-optical applications .
Method
The compound was grown using a single zone transparent resistive furnace .
Results
The study reported the successful growth of a bulk size ethyl 4-amino benzoate crystal .
Potential RNR Inhibitors
Application
Uridyl sulfamoylbenzoate derivatives, which are structurally related to ethyl 4-sulfamoylbenzoate, have been synthesized and evaluated as potential inhibitors of the M1 subunit of human ribonucleotide reductase (hRRM1), a key target in cancer chemotherapy .
Method
The compounds were synthesized via a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine . Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR .
Results
The study demonstrated that compounds 5′-uridyl 4-chloro-3-sulfamoylbenzoate and 5′-uridyl 2-chloro-4-fluoro-5-sulfamoylbenzoate are the most viable candidates as RNR-targeted inhibitors .
Chemical Manufacturing
Field
Application
Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate, a compound structurally similar to ethyl 4-sulfamoylbenzoate, is available for purchase and could potentially be used in various chemical manufacturing processes .
Method
The specific methods of application would depend on the particular manufacturing process .
Results
The outcomes would also depend on the specific manufacturing process .
Propiedades
IUPAC Name |
ethyl 4-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTXGSKTFDBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280487 | |
| Record name | ethyl 4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-sulfamoylbenzoate | |
CAS RN |
5446-77-5 | |
| Record name | NSC17131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
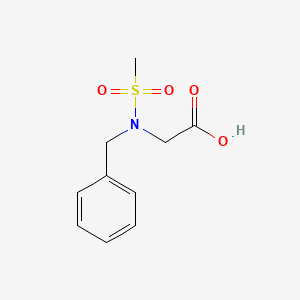
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
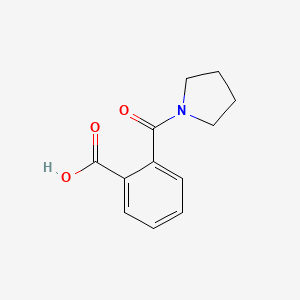
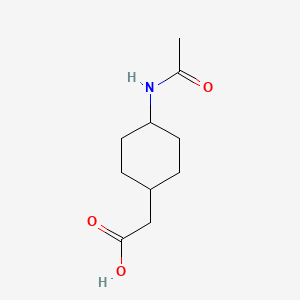

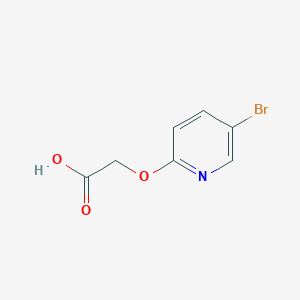
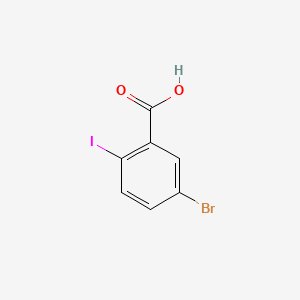

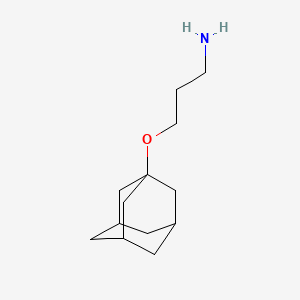

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
